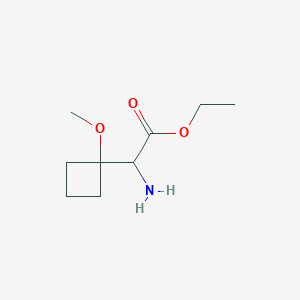

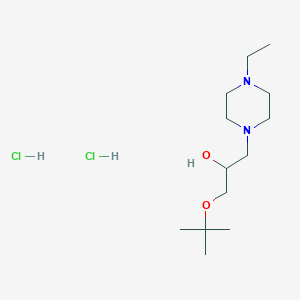

![molecular formula C8H9N3 B2366758 5-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 81809-82-7](/img/structure/B2366758.png)

5-Methylimidazo[1,2-a]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C8H9N3 . It is also known as “5-Amino-3-methylimidazo[1,2-a]pyridine” and has a molecular weight of 147.18 . The IUPAC name for this compound is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, has been achieved through various strategies . One approach involves the condensation of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method involves the synthesis of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . The structures of these synthesized compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of “5-Methylimidazo[1,2-a]pyridin-3-amine” is characterized by an imidazole ring fused to a pyridine ring . The InChI code for this compound is "1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3" .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, have been synthesized through various chemical reactions . These reactions include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methylimidazo[1,2-a]pyridin-3-amine” include its molecular weight of 147.18 and its empirical formula of C8H9N3 . Its IUPAC name is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 5-Methylimidazo[1,2-a]pyridin-3-amine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antiviral Properties

Imidazo[1,2-a]pyridines have shown to be highly active against human cytomegalovirus . This suggests that 5-Methylimidazo[1,2-a]pyridin-3-amine could potentially be used in the treatment of viral infections .

Antiulcer Medication

Imidazo[1,2-a]pyridines have been reported to possess antiulcer properties . This indicates that 5-Methylimidazo[1,2-a]pyridin-3-amine could be explored for its potential use in the treatment of ulcers .

Antibacterial Applications

Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . This suggests that 5-Methylimidazo[1,2-a]pyridin-3-amine could be used in the development of new antibacterial drugs .

Anticancer Applications

Imidazo[1,2-a]pyridines have been found to have anticancer properties . This implies that 5-Methylimidazo[1,2-a]pyridin-3-amine could potentially be used in cancer treatment .

Antifungal Applications

Imidazo[1,2-a]pyridines, including 5-Methylimidazo[1,2-a]pyridin-3-amine, have shown antifungal properties . This suggests that they could be used in the treatment of fungal infections .

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors . This indicates that 5-Methylimidazo[1,2-a]pyridin-3-amine could be used in the development of drugs that inhibit CDK, which plays a crucial role in cell cycle regulation .

Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been reported to act as calcium channel blockers . This suggests that 5-Methylimidazo[1,2-a]pyridin-3-amine could be used in the treatment of conditions like hypertension and angina .

Wirkmechanismus

Target of Action

5-Methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been found to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis strains .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues can affect the tuberculosis bacterial load, suggesting they may interfere with the bacterial replication pathways .

Result of Action

In the case of tuberculosis treatment, imidazo[1,2-a]pyridine analogues have been shown to reduce the bacterial load by 90%, 99%, and 99.9% when treated with varying doses . This suggests that 5-Methylimidazo[1,2-a]pyridin-3-amine may have a similar effect, although specific studies would be needed to confirm this.

Safety and Hazards

Safety information for “5-Methylimidazo[1,2-a]pyridin-3-amine” suggests that it should be handled with care. Users are advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools .

Zukünftige Richtungen

Recent research has focused on the development of new synthetic protocols for the construction of imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, aiming to improve the ecological impact of the classical schemes . This includes the development of metal-free direct synthesis of imidazo[1,2-a]pyridines .

Eigenschaften

IUPAC Name |

5-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOVIOAGEVTUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylimidazo[1,2-a]pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

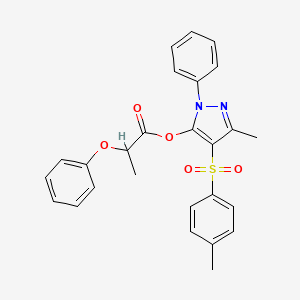

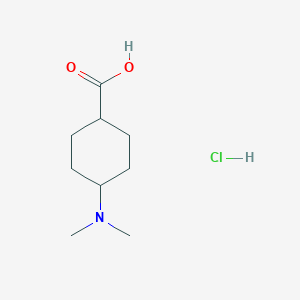

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

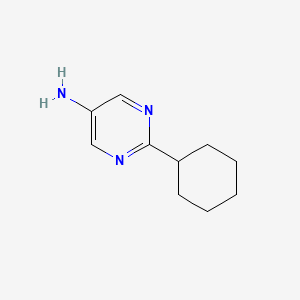

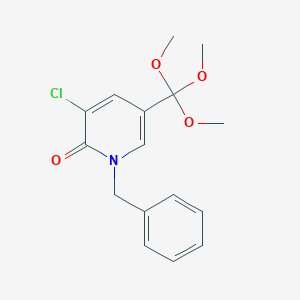

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

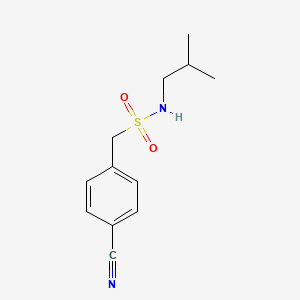

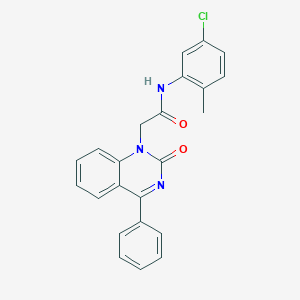

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)